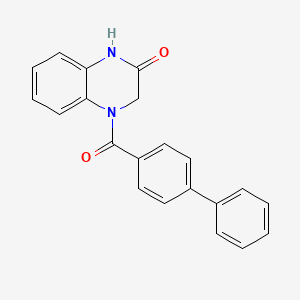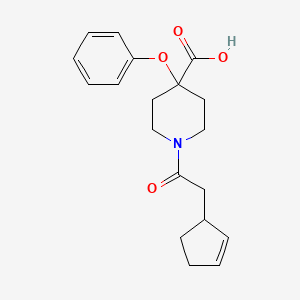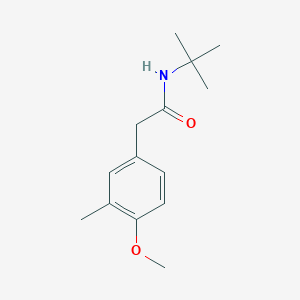
N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide, also known as BZPMS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the family of oxazepanes, which are heterocyclic compounds that contain both a nitrogen and an oxygen atom in their ring structure. BZPMS has been found to have a wide range of applications in scientific research, including its use as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to bind to certain receptors in the brain, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (cell death) in cancer cells. This compound has also been found to have antibacterial and antifungal properties, and has been shown to inhibit the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide for use in lab experiments is its wide range of biological activities. It has been found to exhibit antibacterial, antifungal, and antitumor properties, and has potential as a therapeutic agent for the treatment of various diseases. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are a number of future directions for the study of N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide. One area of research is the development of more efficient synthesis methods for the compound, which would allow for larger-scale production. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents based on this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal and human trials, in order to determine its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide involves the reaction of a benzylamine derivative with a sulfonyl chloride and an isocyanate. The reaction proceeds through a series of steps, including the formation of an intermediate urea and the subsequent cyclization of the urea to form the oxazepane ring. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-benzyl-2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c21-24(22,18-13-16-7-2-1-3-8-16)20-11-6-12-23-17(15-20)14-19-9-4-5-10-19/h1-3,7-8,17-18H,4-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTDQCCYVGDHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CN(CCCO2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)

![ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5319212.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine](/img/structure/B5319229.png)
![7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5319233.png)
![5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319240.png)
![4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5319245.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-furyl)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5319250.png)